Fisetin

Overview

Description

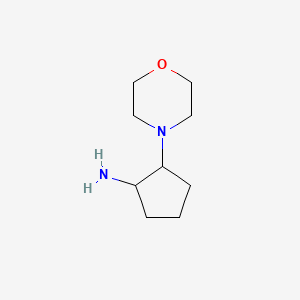

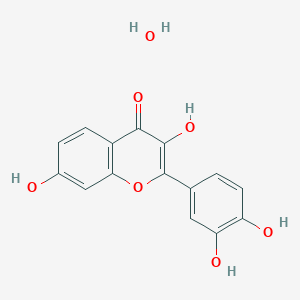

Fisetin (7,3′,4′-flavon-3-ol) is a flavonol from the flavonoid group of polyphenols. It can be found in various plants, where it serves as a yellow/ochre coloring agent. You’ll find it in fruits like strawberries, apples, persimmons, grapes, onions, and cucumbers . Its chemical formula is C15H10O6 .

Synthesis Analysis

Fisetin can be synthesized using various methods, including chemical synthesis and biotechnology . Researchers have explored its synthesis to ensure its suitability for pharmaceutical use .

Molecular Structure Analysis

The molecular formula of fisetin is C15H10O6 , and it has a molecular weight of approximately 286.24 g/mol . Its structure consists of a flavone backbone with hydroxyl groups at specific positions .

Chemical Reactions Analysis

Fisetin exhibits antioxidant properties, reducing oxidative stress, ROS production, and neurotoxicity. It also regulates various signaling pathways, such as PI3K/Akt, Nrf2, NF-κB, and MAPK, to prevent oxidative stress and inflammation .

Scientific Research Applications

-

Cancer Research

- Fisetin has been extensively studied for its potential anti-cancer properties . It exhibits a range of biological effects such as suppressing cell growth, triggering programmed cell death, reducing the formation of new blood vessels, protecting against oxidative stress, and inhibiting cell migration . Moreover, Fisetin has the ability to enhance the effectiveness of chemotherapy .

- The methods of application in cancer research typically involve in vitro studies with cancer cell lines and in vivo studies with animal models .

- The outcomes of these studies suggest that Fisetin holds promise as a therapeutic agent for anti-cancer treatment .

-

Neurotrophic Factors Research

- Fisetin has been shown to activate signaling pathways for neurotrophic factors and enhance long-term memory formation in mice .

- The methods of application typically involve in vitro studies with neuronal cells and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be beneficial in the treatment of neurological disorders .

-

Anti-Inflammatory Research

- Fisetin exhibits anti-inflammatory properties by inhibiting the NF-κB pathway, a critical regulator of the inflammatory response .

- The methods of application typically involve in vitro studies with cells involved in the inflammatory response and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be beneficial in controlling conditions characterized by chronic inflammation .

-

Chemopreventive Research

- Fisetin has shown potential in stopping the growth of various cancer cell types, underscoring its role in cancer prevention .

- The methods of application typically involve in vitro studies with cancer cell lines and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be a promising candidate for chemoprevention .

-

Chemotherapeutic Research

- Fisetin has the ability to enhance the effectiveness of chemotherapy .

- The methods of application typically involve in vitro studies with cancer cell lines and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be a promising candidate for enhancing the effectiveness of chemotherapy .

-

Senotherapeutic Research

- Fisetin is a senolytic compound that actively targets senescent cells by encouraging the body’s natural pathways for clearing senescent cells so that newer, healthy cells can flourish .

- The methods of application typically involve in vitro studies with senescent cells and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be beneficial in extending health and lifespan .

-

Cytoprotection

- Fisetin exhibits specific biological activity of considerable interest as regards the protection of functional macromolecules against stress which results in the sustenance of normal cells cytoprotection .

- The methods of application typically involve in vitro studies with various cell types and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be beneficial in protecting cells against various forms of stress .

-

Immunotherapies and Targeted Therapies

- Fisetin has a potential role in immunotherapies and targeted therapies .

- The methods of application typically involve in vitro studies with immune cells and cancer cells, and in vivo studies with animal models .

- The outcomes suggest that Fisetin could enhance the effectiveness of immunotherapies and targeted therapies .

-

Epigenetic Factors Modulation

- Fisetin is present in various dietary constituents and plays a role as important epigenetic factors in modulating the state of human health .

- The methods of application typically involve in vitro studies with various cell types and in vivo studies with animal models .

- The outcomes suggest that Fisetin could have a significant impact on human health through its role as an epigenetic factor .

-

Neurological Disorders

- Fisetin has been shown to activate signaling pathways for neurotrophic factors, and to enhance long-term memory formation in mice .

- The methods of application typically involve in vitro studies with neuronal cells and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be beneficial in the treatment of neurological disorders .

-

Senolytic Agent

- Fisetin is a senolytic compound that actively targets senescent cells by encouraging the body’s natural pathways for clearing senescent cells so that newer, healthy cells can flourish .

- The methods of application typically involve in vitro studies with senescent cells and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be beneficial in extending health and lifespan .

-

Antioxidant Agent

- Fisetin is not only particularly efficient as an antioxidant agent, but also exhibits remarkable selectivity as regards influencing multiple biological processes considered crucial for biological homeostasis .

- The methods of application typically involve in vitro studies with various cell types and in vivo studies with animal models .

- The outcomes suggest that Fisetin could have a significant impact on biological homeostasis through its role as an antioxidant agent .

-

Cardiovascular Health

- Fisetin has been shown to have beneficial effects on cardiovascular health .

- The methods of application typically involve in vitro studies with cardiovascular cells and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be beneficial in the treatment and prevention of cardiovascular diseases .

-

Diabetes Management

- Fisetin has been studied for its potential role in managing diabetes .

- The methods of application typically involve in vitro studies with pancreatic cells and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be beneficial in controlling blood sugar levels and managing diabetes .

-

Bone Health

-

Skin Health

- Fisetin has been studied for its potential role in promoting skin health .

- The methods of application typically involve in vitro studies with skin cells and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be beneficial in maintaining skin health and preventing skin-related diseases .

-

Eye Health

-

Liver Health

- Fisetin has been studied for its potential role in promoting liver health .

- The methods of application typically involve in vitro studies with liver cells and in vivo studies with animal models .

- The outcomes suggest that Fisetin could be beneficial in maintaining liver health and preventing liver-related diseases .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.H2O/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHFUROKCOMWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583773 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate | |

CAS RN |

345909-34-4 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)

![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)

![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)